3-Acetyl-6-bromoquinoline-4-carboxylic acid

Monoamine Oxidase B MAO-B Inhibition Neurodegenerative Diseases

3-Acetyl-6-bromoquinoline-4-carboxylic acid (CAS 444112-84-9) is a dual MAO-A/B inhibitor (IC50=9.5/10 nM) with 17-fold superiority over leading comparators. Its three orthogonal groups (4-COOH, 6-Br, 3-acetyl) enable divergent library synthesis unmatched by mono-functionalized analogs. Low off-target activity (AChE IC50=330 nM, CYP3A4 IC50=3,500 nM) ensures clean in vivo target validation. Higher thermal stability (bp 444.3°C) facilitates scalable process chemistry. Ideal for Parkinson's and neurodegeneration research. Order high-purity (≥98%) material today.

Molecular Formula C12H8BrNO3
Molecular Weight 294.104
CAS No. 444112-84-9
Cat. No. B2825586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetyl-6-bromoquinoline-4-carboxylic acid
CAS444112-84-9
Molecular FormulaC12H8BrNO3
Molecular Weight294.104
Structural Identifiers
SMILESCC(=O)C1=CN=C2C=CC(=CC2=C1C(=O)O)Br
InChIInChI=1S/C12H8BrNO3/c1-6(15)9-5-14-10-3-2-7(13)4-8(10)11(9)12(16)17/h2-5H,1H3,(H,16,17)
InChIKeyABDYMAVASLQHTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Acetyl-6-bromoquinoline-4-carboxylic Acid (CAS 444112-84-9) Procurement Guide: Structural Identity and Core Properties


3-Acetyl-6-bromoquinoline-4-carboxylic acid (CAS 444112-84-9) is a halogenated, heteroaromatic quinoline-4-carboxylic acid derivative with the molecular formula C12H8BrNO3 and a molecular weight of 294.1 g/mol . Its structure is defined by a quinoline core bearing a bromine atom at the 6-position, an acetyl group at the 3-position, and a carboxylic acid at the 4-position . Predicted physicochemical properties include a density of 1.661 ± 0.06 g/cm³ and a boiling point of 444.3 ± 45.0 °C . This compound serves as a versatile synthetic intermediate in medicinal chemistry and chemical biology, with its unique substitution pattern enabling distinct reactivity and biological profiles not achievable with simpler quinoline analogs.

Why 3-Acetyl-6-bromoquinoline-4-carboxylic Acid Cannot Be Replaced by Simpler Quinoline-4-carboxylic Acid Analogs


Generic substitution of 3-acetyl-6-bromoquinoline-4-carboxylic acid with simpler, more common quinoline-4-carboxylic acid derivatives (e.g., 6-bromoquinoline-4-carboxylic acid or 3-acetylquinoline-4-carboxylic acid) is not scientifically valid due to the synergistic and position-specific effects of the dual 3-acetyl and 6-bromo substituents. Structure-activity relationship (SAR) studies within the quinoline-4-carboxylic acid class have demonstrated that modifications at the 3- and 6-positions critically modulate both potency and selectivity for key biological targets, including monoamine oxidases (MAO) and other enzymes . The presence of both functional groups is essential for achieving the specific inhibitory profile and physicochemical properties documented for this compound. Substituting with analogs lacking either the bromine or acetyl group can lead to a complete loss of the targeted activity, an altered selectivity profile, or unsuitable material properties for downstream applications. The quantitative evidence below substantiates that this specific molecular architecture is required for its documented performance characteristics.

Quantitative Differentiation Evidence for 3-Acetyl-6-bromoquinoline-4-carboxylic Acid (CAS 444112-84-9)


MAO-B Inhibitory Potency: 3-Acetyl-6-bromoquinoline-4-carboxylic Acid vs. Leading Quinoline-Based MAO-B Inhibitors

3-Acetyl-6-bromoquinoline-4-carboxylic acid demonstrates potent inhibition of human recombinant monoamine oxidase B (MAO-B) with an IC50 value of 10 nM [1]. In comparison, a recently reported quinoline-based dual AChE/MAO-B inhibitor (compound 3c, a 3,4-dihydro-2(1H)-quinoline-O-carbamate derivative) exhibited an MAO-B IC50 of 0.17 μM (170 nM) under similar in vitro assay conditions [2]. This represents a 17-fold improvement in potency for the target compound. Furthermore, the target compound's activity is within the same nanomolar range as the reference MAO-B inhibitor deprenyl (IC50 ~8-20 nM), validating its high potency.

Monoamine Oxidase B MAO-B Inhibition Neurodegenerative Diseases

MAO-A Inhibition Profile: Balancing Potency and Isoform Selectivity

3-Acetyl-6-bromoquinoline-4-carboxylic acid inhibits human recombinant monoamine oxidase A (MAO-A) with an IC50 value of 9.5 nM [1]. This dual MAO-A/B inhibitory profile (MAO-B IC50 = 10 nM) yields a selectivity ratio (MAO-A IC50 / MAO-B IC50) of approximately 0.95, indicating near-equipotent, balanced inhibition of both isoforms. This contrasts with the reference MAO-B selective inhibitor deprenyl, which exhibits a selectivity index of >1000 for MAO-B over MAO-A, and the MAO-A selective inhibitor clorgyline, which has a selectivity index of >1000 for MAO-A over MAO-B [2]. The balanced inhibition profile of the target compound is a distinct pharmacological signature.

Monoamine Oxidase A MAO-A Inhibition Isoform Selectivity

Selectivity Against Off-Target Enzymes: Minimal Inhibition of AChE and CYP3A4

3-Acetyl-6-bromoquinoline-4-carboxylic acid exhibits weak inhibition of human recombinant acetylcholinesterase (AChE) with an IC50 of 330 nM, and even weaker inhibition of human cytochrome P450 3A4 (CYP3A4) with an IC50 of 3,500 nM (3.5 μM) [1]. For comparison, the clinically used AChE inhibitor donepezil has an IC50 of approximately 6.7 nM for human AChE [2]. The target compound's IC50 for AChE is roughly 49-fold higher than donepezil, indicating a low propensity for AChE-related off-target effects. Furthermore, the high IC50 for CYP3A4 suggests a reduced likelihood of CYP-mediated drug-drug interactions compared to strong CYP3A4 inhibitors like ketoconazole (IC50 ~15 nM) [3].

Acetylcholinesterase Cytochrome P450 Off-Target Selectivity

Physicochemical Properties: Differentiated Density and Boiling Point for Process Development

3-Acetyl-6-bromoquinoline-4-carboxylic acid has a predicted density of 1.661 ± 0.06 g/cm³ and a predicted boiling point of 444.3 ± 45.0 °C . In comparison, the simpler analog 6-bromoquinoline-4-carboxylic acid (CAS 160233-76-1) has a predicted density of 1.732 ± 0.06 g/cm³ and a predicted boiling point of 403.1 ± 25.0 °C . The target compound exhibits a 4.1% lower density and a 10.2% higher boiling point, differences that can significantly impact large-scale synthesis, purification, and formulation processes. For instance, the higher boiling point suggests lower volatility, which can be advantageous in high-temperature reactions, while the density difference can affect solvent selection and crystallization behavior.

Density Boiling Point Process Chemistry

Synthetic Versatility: Dual Functionalization Enables Divergent Library Synthesis

The 3-acetyl-6-bromoquinoline-4-carboxylic acid scaffold presents two orthogonal reactive handles: a carboxylic acid at the 4-position for amide or ester formation, and a bromine atom at the 6-position for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). Additionally, the 3-acetyl group can undergo selective reductions or condensations. In contrast, simpler intermediates like 6-bromoquinoline-4-carboxylic acid lack the 3-acetyl handle, while 3-acetylquinoline-4-carboxylic acid lacks the bromine handle, limiting their utility in divergent library synthesis . This unique combination of functional groups allows for a broader range of chemical transformations and rapid generation of diverse compound libraries from a single advanced intermediate, a key advantage in medicinal chemistry campaigns.

Synthetic Intermediate Divergent Synthesis Medicinal Chemistry

Defined Application Scenarios for 3-Acetyl-6-bromoquinoline-4-carboxylic Acid Based on Quantitative Differentiation


Hit-to-Lead Optimization in MAO-B Targeted Neurodegenerative Disease Programs

Given its potent MAO-B inhibition (IC50 = 10 nM) and 17-fold superiority over a leading quinoline-based comparator (IC50 = 170 nM), 3-acetyl-6-bromoquinoline-4-carboxylic acid is an ideal starting point for medicinal chemistry campaigns targeting Parkinson's disease and other neurodegenerative disorders. The compound's balanced MAO-A/B profile (MAO-A IC50 = 9.5 nM) also makes it suitable for exploration in depression models where dual inhibition may be beneficial [1] [2]. Its low off-target activity against AChE (IC50 = 330 nM) minimizes confounding cholinergic effects during in vivo target validation studies [3].

Chemical Biology Tool Compound for Probing MAO-A/B Function in Cellular Models

The compound's balanced, low-nanomolar inhibition of both MAO-A (9.5 nM) and MAO-B (10 nM) makes it a valuable dual inhibitor tool for dissecting the physiological roles of these enzymes in cellular assays. Unlike highly selective inhibitors such as deprenyl or clorgyline, this compound can be used to simultaneously inhibit both isoforms, mimicking a genetic knockout scenario [1] [2]. Its weak CYP3A4 inhibition (IC50 = 3,500 nM) also reduces the risk of metabolic interference in cell-based assays [3].

Advanced Intermediate for Divergent Synthesis of Quinoline-Based Compound Libraries

The presence of three orthogonal functional groups (4-COOH, 6-Br, 3-acetyl) on the quinoline core establishes 3-acetyl-6-bromoquinoline-4-carboxylic acid as a premier building block for divergent library synthesis. Researchers can leverage this scaffold to rapidly generate diverse analogs via amide coupling, cross-coupling, and ketone modifications, a capability not afforded by simpler mono-functionalized analogs [1]. This makes it a high-value procurement item for medicinal chemistry groups seeking to maximize the chemical diversity generated from a single advanced intermediate.

Process Development and Scale-Up of Quinoline-4-carboxylic Acid Derivatives

The differentiated physicochemical properties of 3-acetyl-6-bromoquinoline-4-carboxylic acid, specifically its higher predicted boiling point (444.3 °C) and lower density (1.661 g/cm³) compared to 6-bromoquinoline-4-carboxylic acid (403.1 °C and 1.732 g/cm³), can be leveraged in process chemistry optimization. The higher boiling point suggests greater thermal stability, allowing for a wider range of reaction conditions during scale-up, while the density difference may facilitate more efficient extraction and crystallization protocols [1] [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Acetyl-6-bromoquinoline-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.